(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine is a chemical compound that features a fluoropyridine moiety linked to a hydroxylamine group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine typically involves the reaction of 3-fluoropyridine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
3-fluoropyridine-2-carbaldehyde: A precursor in the synthesis of (NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine.
Hydroxylamine derivatives: Compounds with similar functional groups that can undergo analogous reactions.
Uniqueness
This compound is unique due to the presence of both a fluoropyridine moiety and a hydroxylamine group, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science.
Properties
Molecular Formula |
C6H5FN2O |
---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5FN2O/c7-5-2-1-3-8-6(5)4-9-10/h1-4,10H/b9-4+ |
InChI Key |
IQVMFDZIFAETNF-RUDMXATFSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=N/O)F |
Canonical SMILES |
C1=CC(=C(N=C1)C=NO)F |
Origin of Product |
United States |
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